4-chloro-N-(3,4-dimethoxyphenethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClFN4O3/c1-14-21-22(25)18(13-28-23(21)30(29-14)17-7-5-16(26)6-8-17)24(31)27-11-10-15-4-9-19(32-2)20(12-15)33-3/h4-9,12-13H,10-11H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAUBEQJDDAWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-N-(3,4-dimethoxyphenethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H22ClFN4O3
- Molecular Weight : 468.91 g/mol
- IUPAC Name : 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxamide
Biological Activity Overview
The compound has been primarily studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antiviral activities. Its structure suggests that it may interact with various biological targets due to the presence of multiple functional groups.
Antiviral Activity
Research indicates that pyrazole derivatives have shown promise as inhibitors of HIV replication. A study highlighted the development of pyrazole-based compounds that exhibited significant antiviral activity against HIV-1 in cell cultures. The structure-activity relationship (SAR) analysis revealed that modifications in the pyrazole ring could enhance efficacy while maintaining low toxicity levels .
Anticancer Potential
The compound's anticancer properties have also been investigated. Pyrazolo[3,4-b]pyridine derivatives have been reported to induce apoptosis in various cancer cell lines. A specific study demonstrated that compounds with similar structures effectively inhibited cell viability and triggered apoptotic pathways in prostate cancer cells and non-small cell lung cancer (NSCLC) cells .
Pharmacological Studies and Findings
Several studies have focused on the pharmacokinetics and pharmacodynamics of this compound:
- In vitro Studies : In cell culture assays, the compound exhibited dose-dependent inhibition of cancer cell proliferation. The cytotoxicity was measured using standard protocols such as MTS assays, which confirmed low toxicity at effective concentrations .
- Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve modulation of signaling pathways associated with cell survival and apoptosis. For instance, it may inhibit specific kinases involved in tumor growth or viral replication.
Case Studies
- Case Study on Antiviral Efficacy : In a controlled experiment, a series of pyrazolo compounds were tested against HIV-1. Among them, the tested compound showed over 50% inhibition at a concentration of 50 μM with minimal cytotoxic effects .
- Case Study on Cancer Cell Lines : A study assessing the impact of various pyrazole derivatives on prostate cancer cells indicated that specific modifications to the pyrazole ring led to enhanced apoptotic activity. The compound was found to significantly reduce cell viability in a dose-dependent manner .
Data Table: Summary of Biological Activities
| Activity Type | Target/Cell Line | Concentration (μM) | Inhibition (%) | Cytotoxicity (%) |
|---|---|---|---|---|
| Antiviral | HIV-1 (HeLa P4 cells) | 50 | >50 | <15 |
| Anticancer | Prostate Cancer Cells | Varies | Significant | Low |
| Anticancer | NSCLC Cells | Varies | Significant | Low |
Scientific Research Applications
The compound has been primarily studied for its potential therapeutic effects, including:
- Antiviral Activity
- Anticancer Potential
- Anti-inflammatory Effects
Antiviral Activity
Research indicates that pyrazole derivatives exhibit promising antiviral properties. Specifically, studies have shown that compounds similar to 4-chloro-N-(3,4-dimethoxyphenethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can inhibit HIV replication. In vitro studies demonstrated significant inhibition of HIV-1 at concentrations around 50 μM with minimal cytotoxicity observed in HeLa P4 cells .
Anticancer Potential
The anticancer properties of this compound have been extensively investigated. Pyrazolo[3,4-b]pyridine derivatives have been reported to induce apoptosis in various cancer cell lines. For instance:
- In prostate cancer cells, the compound showed a dose-dependent reduction in cell viability.
- Similar effects were noted in non-small cell lung cancer (NSCLC) cells, where it triggered apoptotic pathways .
Case Study on Cancer Cell Lines :
A study indicated that modifications to the pyrazole ring enhanced apoptotic activity significantly, with effective concentrations leading to over 70% inhibition of cell viability in prostate cancer models .
Pharmacological Studies and Findings
Several pharmacological studies have focused on the mechanisms underlying the compound's effects:
- In Vitro Studies : The compound exhibited dose-dependent inhibition of cancer cell proliferation using assays such as MTS assays. Cytotoxicity was confirmed to be low at effective concentrations.
- Mechanism of Action : The compound appears to modulate signaling pathways associated with cell survival and apoptosis. This includes inhibiting specific kinases involved in tumor growth or viral replication .
Data Table: Summary of Biological Activities
| Activity Type | Target/Cell Line | Concentration (μM) | Inhibition (%) | Cytotoxicity (%) |
|---|---|---|---|---|
| Antiviral | HIV-1 (HeLa P4 cells) | 50 | >50 | <15 |
| Anticancer | Prostate Cancer Cells | Varies | Significant | Low |
| Anticancer | NSCLC Cells | Varies | Significant | Low |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-b]Pyridine Carboxamides
N-(5-Chloro-2,4-Dimethoxyphenyl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide ()
- Core : Pyrazolo[3,4-b]pyridine.
- Substituents :
- 5-Chloro, 2,4-dimethoxyphenyl on the carboxamide.
- 3,6-Dimethyl and 1-phenyl groups on the core.
- The 5-chloro-2,4-dimethoxyphenyl substituent may increase lipophilicity, affecting membrane permeability .
1-(4-Chlorophenyl)-N-(4-Fluorophenyl)-4-Hydroxy-6-Oxo-6,7-Dihydro-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxamide ()
- Core : 6,7-Dihydro-pyrazolo[3,4-b]pyridine with a ketone (6-oxo) and hydroxyl (4-OH) group.
- Substituents :
- 4-Chlorophenyl at position 1.
- 4-Fluorophenyl carboxamide at position 4.
- Lower lipophilicity compared to the target compound due to polar functional groups .
5-Chloro-6-Cyclopropyl-1-(4-Fluorophenyl)-3-Methyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid ()
- Core : Pyrazolo[3,4-b]pyridine.
- Substituents :
- Cyclopropyl at position 5.
- Carboxylic acid at position 4 (vs. carboxamide in the target).
- Key Differences: The carboxylic acid group increases acidity (pKa ~4-5), making it more water-soluble but less cell-permeable than the target’s carboxamide.
Pyrazole-Based Carboxamides (Non-Fused Systems)
5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide ()
- Core: Simple pyrazole (non-fused).
- Substituents :
- 4-Chlorophenyl, 2,4-dichlorophenyl, and methyl groups.
- 3-Pyridylmethyl carboxamide.
- Trichlorophenyl groups enhance hydrophobicity but may increase metabolic instability .
Structural and Functional Implications
Table 1: Comparative Analysis of Key Compounds
*Estimated based on formula.
Research Findings and Trends
- Pyrazolo[3,4-b]pyridine carboxamides (e.g., target compound, ) are prioritized for their structural rigidity and modular substitution patterns, which facilitate tuning of pharmacokinetic properties .
- Non-fused pyrazole analogs () often exhibit higher metabolic clearance due to exposed halogenated aryl groups .
- Saturated cores () improve solubility but may reduce target affinity compared to planar fused systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves multi-step reactions, including pyrazole ring formation, chlorination, and carboxamide coupling. Key steps include:
- Coupling reactions : Use of EDCI/HOBt for amide bond formation between the pyrazolo-pyridine core and the 3,4-dimethoxyphenethylamine moiety .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- X-ray crystallography : Resolves 3D conformation using SHELX programs (e.g., SHELXL for refinement) .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., 4-fluorophenyl protons at δ 7.2–7.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 509.15) .
Q. Which in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Kinase inhibition assays : Use ATP-binding site competition assays (e.g., for tyrosine kinases) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .
- Enzyme-linked immunosorbent assays (ELISA) : Quantify anti-inflammatory activity via TNF-α or IL-6 suppression .
Advanced Research Questions
Q. How do substituents (e.g., 4-fluorophenyl vs. 3,4-dimethoxyphenethyl) influence target binding and selectivity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare analogs with modified substituents using molecular docking (e.g., AutoDock Vina) to predict binding to kinase ATP pockets .
- Pharmacophore modeling : Identify critical hydrogen bond donors/acceptors (e.g., carboxamide group) using Schrödinger Suite .
- Biological validation : Test against mutant kinases to assess selectivity (e.g., EGFR T790M vs. wild-type) .
Q. What advanced crystallographic techniques resolve conformational flexibility in the pyrazolo-pyridine core?
- Methodological Answer :
- High-resolution X-ray diffraction : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve electron density maps for the pyrazole ring .
- Temperature-dependent crystallography : Analyze thermal motion (B-factors) to identify flexible regions (e.g., methoxyphenethyl chain) .
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for challenging crystals .
Q. How can mechanistic studies elucidate the compound’s mode of action in cancer cells?
- Methodological Answer :
- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Apoptosis assays : Measure caspase-3/7 activation via fluorescence-based kits .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) to purified kinase domains .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Orthogonal assay validation : Confirm anti-proliferative activity via clonogenic assays alongside MTT .
- Structural corroboration : Cross-reference bioactivity with crystallographic data (e.g., active vs. inactive kinase conformations) .
- Batch-to-batch purity checks : Use HPLC (>98% purity) to rule out impurities as confounding factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
